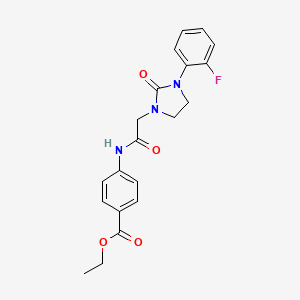

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4/c1-2-28-19(26)14-7-9-15(10-8-14)22-18(25)13-23-11-12-24(20(23)27)17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGSLOCQIDPPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, also known as EFB-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article explores its biological activity, including mechanisms of action, effects on specific cell types, and relevant case studies.

- Molecular Formula : C20H20FN3O4

- Molecular Weight : 385.395 g/mol

- IUPAC Name : Ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate

EFB-1 functions primarily as an inhibitor of cAMP-specific phosphodiesterase (PDE), impacting various signaling pathways involved in inflammatory responses. Its mechanism involves the following:

- Inhibition of Superoxide Anion Release : EFB-1 significantly suppresses the release of superoxide anions (O2- -) from activated human neutrophils, which are critical mediators in inflammation and immune response .

- Reduction of CD11b Expression : The compound also inhibits CD11b expression on neutrophils, which is associated with leukocyte adhesion and migration during inflammation .

- cAMP Formation and Protein Kinase A Activity : EFB-1 treatment leads to increased cAMP levels and enhanced protein kinase A (PKA) activity in neutrophils, contributing to the attenuation of inflammatory responses .

Case Study 1: Trauma-Hemorrhagic Shock Model

A study conducted on rats subjected to trauma-hemorrhagic shock demonstrated that EFB-1 administration resulted in:

- Improved Organ Function : Significant improvement in multiple organ dysfunction syndrome (MOD) was observed post-treatment.

- Biochemical Markers : Decreased levels of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage.

- Histological Improvements : Histological analysis showed reduced myeloperoxidase activity in various organs, suggesting decreased neutrophil infiltration and tissue damage .

Case Study 2: Anticancer Activity

Research has indicated that compounds structurally related to EFB-1 exhibit antiproliferative effects on cancer cell lines. For instance:

- Cytotoxicity Against Tumor Cells : Analogues of EFB-1 have been tested against various tumor cell lines, showing significant cytocidal activity at micromolar concentrations.

- Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of EFB-1 compared to structurally related compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares structural similarities with several classes of heterocyclic derivatives, as outlined below:

Table 1: Structural Comparison with Analogs

Key Observations :

- Fluorine vs.

- Heterocyclic Diversity : Unlike pyridazine (I-6230) or benzimidazole (A21) analogs, the 2-oxoimidazolidine core in the target compound introduces a lactam ring, affecting hydrogen-bonding capacity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.